molecular formula C22H20N6O2 B2698863 1,3-Dimethyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921556-69-6

1,3-Dimethyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2698863
CAS RN: 921556-69-6
M. Wt: 400.442
InChI Key: BFHZNCFVGKJNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis and oxidation processes of related compounds, such as 1-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, highlighting the complex reactions these compounds undergo and their potential for further chemical applications (Collins et al., 1999).
  • A safe and easy route for synthesizing 1,3-dimethyl-1,2,3-triazolium derivatives has been developed, including an investigation into their significant anticancer activities, demonstrating the relevance of such compounds in medicinal chemistry (Shrestha & Chang, 2013).

Chemical Reactions and Mechanisms

  • Studies have explored the Diels-Alder reactions of related triazoles, providing insights into their reactivity and potential use in creating complex molecular structures, which could be valuable in the development of new materials and drugs (Johnson & Moody, 1985).
  • Electrophilic aromatic substitution reactions involving triazolinediones with electron-rich aromatic compounds have been examined, indicating the versatility of these compounds in polymer chemistry and materials science (Mallakpour & Butler, 1989).

Applications in Material Science

  • The preparation and characterization of new photoactive polyamides containing urazole units have been researched, demonstrating the application of these compounds in the development of novel materials with specific optical properties (Mallakpour & Rafiee, 2007).

Antifungal and Antimicrobial Applications

  • Novel compounds linked to triazole structures have been synthesized and screened for antifungal and antimicrobial activities, showing the potential of these compounds in developing new treatments for infections (Ramadan, Rasheed, & El Ashry, 2019).

properties

IUPAC Name

1,3-dimethyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-14-9-11-15(12-10-14)13-27-17-19(25(2)22(30)26(3)20(17)29)28-18(23-24-21(27)28)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHZNCFVGKJNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41752017

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